Nicotine-d7 HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

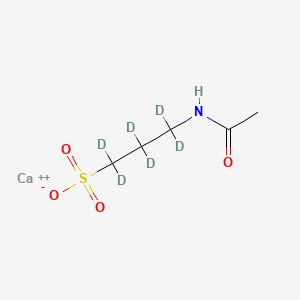

Nicotine-d7 HCl is a deuterium-labeled form of nicotine combined with hydrochloric acid . It is a metabolite of Nicotine, which is a potent parasympathomimetic stimulant . The chemical name of Nicotine-d7 is (S)-3-(1-(Methyl-d3)pyrrolidin-2-yl)pyridine-2,4,5,6-d4 . The molecular formula is C10H7N2D7·HCl and the molecular weight is 169.28 .

Aplicaciones Científicas De Investigación

1. Neurophysiological and Neurocognitive Research

Nicotine-d7 HCl has been instrumental in research exploring the neurophysiological and neurocognitive effects of nicotine. In schizophrenia, nicotine, acting as an alpha7 nicotinic acetylcholine receptor agonist, demonstrated potential for cognitive improvement. Research showed significant neurocognitive enhancement in schizophrenia patients, offering insight into possible therapeutic applications (Olincy et al., 2006).

2. Molecular and Cellular Mechanisms

Studies have delved into the molecular and cellular mechanisms of nicotine, particularly its interaction with various nicotinic acetylcholine receptors. For instance, research on α7 nicotinic acetylcholine receptors highlighted nicotine's role in modulating immune pathways and neuron-protective effects in degenerative disorders (Cui & Li, 2010). Additionally, nicotine's influence on gene expression related to catecholamine biosynthesis in PC12 cells has been a significant focus, providing insights into the biochemical pathways influenced by nicotine (Gueorguiev et al., 2000).

3. Neuroprotection and Neuroplasticity

Nicotine's potential neuroprotective effects, particularly in the context of degenerative diseases like Parkinson's and Alzheimer's, have been a key area of research. Studies have shown that nicotine and its analogs might protect against nigrostriatal damage and improve motor behaviors associated with this damage (Bordia et al., 2015). Additionally, investigations into nicotine's impact on hippocampal plasticity and memory processes have revealed its complex influence on brain function and plasticity (Abrous et al., 2002).

4. Angiogenesis and Tissue Repair

Nicotine has been found to stimulate angiogenesis in various tissues, contributing to tissue repair and regeneration. This is particularly evident in studies examining the proangiogenic effect of nicotine in human retinal endothelial cells and its implications in retinal diseases (Dom et al., 2011). Furthermore, the role of nicotine in wound healing and tissue repair, despite its controversial aspects, has been a subject of significant interest (Martin et al., 2009).

Direcciones Futuras

Research is ongoing to explore how specific sections of DNA might influence nicotine addiction . This could lead to more effective prevention and treatment strategies for cigarette smoking and vaping habits . Another area of future research is the regulation of nicotine and its impact on health and functioning .

Propiedades

Número CAS |

1219805-86-3 |

|---|---|

Nombre del producto |

Nicotine-d7 HCl |

Fórmula molecular |

C10H7N2D7·HCl |

Peso molecular |

169.28 |

Apariencia |

Solid powder |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Números CAS relacionados |

2820-51-1 (unlabelled) |

Sinónimos |

(-)-1-Methyl-2-[3-pyridyl]pyrrolidine-d7 |

Etiqueta |

Nicotine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.